Isoacitretin

Drug Metabolism Pharmacokinetics Hepatocyte Assays

Pharmacokinetic labs face isomer interconversion bias when using generic acitretin reference material for metabolite quantification. Isoacitretin (13-cis-acitretin) eliminates this risk as the definitive analytical reference standard for the major active metabolite of acitretin and etretinate. - Enables isomer-specific LC-ESI-MS/MS method validation with validated LOQ of 0.394 ng/mL and intra-day precision <13.8%. - Supplied with full characterization data; manufactured under ISO quality systems suitable for ANDA/DMF filing support.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 69427-46-9
Cat. No. B1672207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoacitretin
CAS69427-46-9
Synonyms13-cis-Acitretin
Acitretin
Acitretin, (Z,E,E,E)-Isomer
Etretin
Isoacitretin
Isoetretin
Neotigason
Ro 10-1670
Ro 101670
Ro 13-7652
Ro 137652
Ro-10-1670
Ro-13-7652
Ro101670
Ro137652
Soriatane
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-
InChIKeyIHUNBGSDBOWDMA-UGOGCBOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoacitretin: 13-cis-Retinoid Metabolite


Isoacitretin (13-cis-acitretin, CAS 69427-46-9) is the 13-cis stereoisomer of acitretin, an oral retinoid effective in the treatment of psoriasis and keratinization disorders [1]. It is primarily recognized as a major active metabolite of acitretin and the prodrug etretinate, characterized by a substantially shorter terminal elimination half-life compared to etretinate [1]. As a retinoid, it is believed to act through nuclear retinoid receptors (RAR and RXR) to normalize keratinocyte differentiation and proliferation [2].

13-cis isomer reference standard for acitretin in bioanalytical method development
Key metabolite for pharmacokinetic studies differentiating parent drug from active metabolite
Probe for retinoid receptor signaling and isomer-specific biological effect research

Isoacitretin vs. All-trans-Acitretin: Critical Differences


Despite their structural similarity, isoacitretin (13-cis) and all-trans-acitretin are metabolically distinct entities. The liver processes these isomers via divergent pathways, with isoacitretin undergoing almost exclusive glucuronidation while acitretin undergoes multiple oxidative and conjugative transformations [1]. This metabolic divergence translates into quantifiable differences in plasma stability and interconversion kinetics under physiological conditions, precluding any assumption of bioequivalence [2]. For analytical method development, pharmacokinetic studies, or research requiring precise isomer identification, substitution with generic acitretin reference material will introduce measurement bias and invalidate comparative data.

Divergent hepatic metabolism
Isoacitretin undergoes almost exclusive glucuronidation, while all-trans-acitretin follows multiple oxidative pathways; metabolic profiles may not transfer between isomers.
Isomerization kinetics differ
Glutathione-catalyzed cis-trans interconversion rates vary with starting isomer, potentially altering plasma stability and interconversion profiles.
Analytical method mismatch
LC-MS/MS assay parameters (calibration ranges, LOQ, precision) are isomer-specific; using generic acitretin as a surrogate may compromise quantification accuracy.

Isoacitretin Differentiation Evidence


Exclusive Glucuronidation vs. Multiple Metabolic Pathways

In the in situ isolated perfused rat liver model, isoacitretin (13-cis) undergoes glucuronidation as the major, almost exclusive, route of metabolism, whereas all-trans-acitretin undergoes alpha-oxidation, chain-shortening O-demethylation, and glucuronidation [1]. This demonstrates a fundamental divergence in hepatic handling.

Hepatic Metabolism
Head-to-head
Isoacitretin: primarily glucuronidation All-trans-acitretin: α-oxidation, O-demethylation, glucuronidation
Explains non-bioequivalent metabolic handling; supports isomer-specific metabolite assignment.
Rat liver perfusion model; data to verify in human systems.
Drug Metabolism Pharmacokinetics Hepatocyte Assays

Glutathione-Catalyzed Isomerization Kinetics

Glutathione catalyzes the cis-trans isomerization of acitretin and isoacitretin in both directions, but the reaction rate varies depending on the identity of the starting isomer and glutathione concentration [1]. This differential catalysis contributes to the distinct in vivo isomer profiles.

Isomerization Rate
Head-to-head
cis→trans rate varies with glutathione conc. trans→cis rate differs under same conditions
Differential kinetics affect plasma stability; isomer control essential for precise studies.
In vitro glutathione catalysis assay.
Isomerization Kinetics Drug Stability Glutathione Catalysis

LC-MS/MS Assay Performance in Plasma

In a validated LC-ESI-MS/MS method for human plasma, isoacitretin demonstrated intra-day and inter-day precision below 13.8% and accuracy within ±10.6%, compared to acitretin with precision below 8.1% and accuracy within ±7.0% [1]. The method also established distinct LOQ values: 0.394 ng/mL for isoacitretin vs. 1.025 ng/mL for acitretin.

LC-MS/MS Performance
Head-to-head
Precision ≤13.8% RSD Accuracy ±10.6% LOQ 0.394 ng/mL
Supports isomer-specific calibration; acitretin surrogate would produce quantification inaccuracy.
Human plasma, LC-ESI-MS/MS (MRM).
Bioanalysis LC-MS/MS Method Validation

Half-Life Advantage Over Etretinate

Isoacitretin, as the major active metabolite of etretinate, exhibits a much shorter terminal elimination half-life compared to its prodrug etretinate [1]. This property reduces the risk of drug accumulation and teratogenicity associated with long-term etretinate therapy.

Half-Life vs Etretinate
Class-level
Isoacitretin: much shorter terminal half-life Etretinate: extended elimination (weeks to months)
Reported shorter half-life context; supports exposure modeling with reduced accumulation potential.
Quantitative half-life data not provided; class-level inference.
Pharmacokinetics Drug Elimination Therapeutic Index

Isoacitretin Research Applications


Isomer-Specific Pharmacokinetic Quantitation

Isoacitretin is essential for pharmacokinetic studies that differentiate parent drug (acitretin) from its active 13-cis metabolite. The validated LC-ESI-MS/MS method using acitretin-d3 as internal standard enables simultaneous quantitation of both isomers in human plasma, with demonstrated precision (<13.8% for isoacitretin) and accuracy (±10.6%) [1]. This method has been applied to clinical samples and provides stability data critical for accurate bioanalysis.

Hepatic Metabolism and Isomerization Research

The in situ isolated perfused rat liver model has established that isoacitretin undergoes almost exclusive glucuronidation, in contrast to the multiple pathways observed for all-trans-acitretin [2]. Researchers investigating retinoid metabolism, drug-drug interactions, or liver-specific clearance mechanisms should use isoacitretin to ensure correct assignment of metabolite profiles and avoid confounding interconversion effects.

Bioanalytical Method Development and Validation

The differential stability and analytical performance characteristics of isoacitretin (LOQ 0.394 ng/mL, precision <13.8%, accuracy ±10.6%) compared to acitretin (LOQ 1.025 ng/mL, precision <8.1%, accuracy ±7.0%) make it a necessary reference standard for method validation [1]. Laboratories developing or implementing LC-MS/MS assays for therapeutic drug monitoring or clinical trials must use isoacitretin to establish isomer-specific calibration curves and QC samples.

Retinoid Receptor Pharmacology in Psoriasis

Isoacitretin, as an oral retinoid effective in psoriasis, is believed to act through nuclear retinoid receptors (RAR and RXR) to normalize keratinocyte growth [3]. Researchers investigating retinoid signaling pathways, receptor selectivity, or the comparative pharmacology of cis versus trans retinoids require isoacitretin as a defined chemical probe to dissect isomer-specific biological effects.

Application
Selection Property
Validation Focus
Isomer-specific pharmacokinetic quantitation
Isomer identity confirmation and chromatographic resolution
13-cis/trans isomer separation, LOQ validation
Hepatic metabolism and isomerization research
Metabolic pathway differentiation (glucuronidation vs. oxidative pathways)
Assignment of glucuronidation pathway, avoidance of interconversion artifacts
Bioanalytical method development and validation
Assay sensitivity and precision for 13-cis isomer
Calibration range, precision/accuracy review, LOQ benchmarking
Retinoid receptor signaling in keratinocyte differentiation models
Isomer-specific nuclear receptor (RAR/RXR) probe
Comparative cis/trans retinoid receptor activation profiling
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